molecular formula C24H27ClN6O3 B11767823 N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine

Katalognummer: B11767823
Molekulargewicht: 483.0 g/mol
InChI-Schlüssel: OZWCXTYQZRVEFW-FDVSRXAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine-4,6-diamine derivative featuring a benzyloxy-3-chlorophenyl substituent at the N4 position and a morpholinoethoxy iminomethyl group at the C5 position. The benzyloxy-chlorophenyl moiety enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the morpholinoethoxy group introduces hydrogen-bonding and solubility properties .

Eigenschaften

Molekularformel

C24H27ClN6O3

Molekulargewicht

483.0 g/mol

IUPAC-Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(Z)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15-

InChI-Schlüssel

OZWCXTYQZRVEFW-FDVSRXAVSA-N

Isomerische SMILES

C1COCCN1CCO/N=C\C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Kanonische SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

Method 1 : Direct substitution on 4-chloropyrimidine derivatives using amines or hydrazines.
Key Steps :

  • React 2-chloropyrimidine with N-Boc-protected diamines in methanol under reflux.

  • Deprotect Boc groups using trifluoroacetic acid (TFA).

  • Functionalize with aldehydes via Schiff base formation.

Optimized Conditions :

ParameterValueYieldSource
SolventMethanol70–85%
CatalystTriethylamine (TEA)
TemperatureReflux (~65°C)

Ultrasound-Assisted Cyclocondensation

Method 2 : Green chemistry approach for azetidine/pyrimidine ring closure.
Key Steps :

  • Condense 4-(benzyloxy)benzohydrazide with aromatic aldehydes.

  • Cyclize with chloroacetyl chloride in DMF using TEA as catalyst.

  • Use ultrasound (4 h) to enhance reaction efficiency.

Advantages :

  • Yield : 78–88% vs. 50–60% in conventional reflux.

  • Reaction Time : Reduced from 12–24 h to 4 h.

Functional Group Introduction

Benzyloxy-Chlorophenyl Group

Synthetic Pathway :

  • Benzyl Protection : React methyl 4-hydroxybenzoate with benzyl chloride in DMF/K₂CO₃.

  • Chlorination : Introduce 3-chloro substituent via electrophilic substitution or coupling with chlorinated intermediates.

Critical Reagents :

StepReagents/ConditionsPurpose
Benzyl ProtectionBenzyl chloride, K₂CO₃, DMFProtect phenolic -OH
ChlorinationCl₂ gas or Cl-substituted precursorsIntroduce 3-chloro group

Morpholinylethoxy-Imino Methyl Group

Synthetic Pathway :

  • Aldehyde Preparation : Oxidize or derivatize 2-(morpholinylethoxy)ethylamine to aldehyde.

  • Schiff Base Formation : Condense aldehyde with pyrimidine-5-carbaldehyde in presence of TEA.

  • E-Configuration Control : Use anhydrous conditions and polar aprotic solvents (e.g., DCM).

Stereochemical Control :

  • E-Selectivity : Favored by steric hindrance from bulky groups (e.g., morpholine).

  • Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction rates in solvent-free systems.

Purification and Characterization

Chromatographic Methods

MethodPurposeMobile Phase
Column ChromatographyRemove impuritiesEtOAc/hexane (1:1)
RecrystallizationFinal purificationMethanol/water

Spectroscopic Data

Key Peaks (Hypothetical) :

1H NMR (DMSO-d₆) 13C NMR (DMSO-d₆) IR (cm⁻¹)
δ 8.2 (s, 1H, imine)δ 160–170 (pyrimidine C=N)1640 (C=N)
δ 7.3–7.5 (m, 5H, benzyl)δ 140–150 (aromatic C)1250 (C-O-C)
δ 3.5–3.7 (m, 8H, morpholine)δ 60–70 (OCH₂CH₂N)1100 (N-C-O)

Challenges and Optimization Strategies

Yield Limitations

StepCommon IssuesSolutions
Schiff Base FormationLow reactivity of aldehydeIncrease temperature
CyclizationSide reactionsUse TEA to scavenging HCl

Stereochemical Purity

E-Configuration Validation :

  • X-ray Crystallography : Confirm anti-periplanar arrangement of substituents.

  • NOE Experiments : Identify spatial proximity of imino methyl and morpholine groups .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N4-[4-(Benzyloxy)-3-chlorphenyl]-5-[(E)-{[2-(Morpholin-4-yl)ethoxy]imino}methyl]pyrimidin-4,6-diamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

    Biologie: Wird untersucht für seine Rolle bei der Hemmung von Proteintyrosinkinasen, insbesondere der ErbB-Rezeptorfamilie.

    Medizin: Wird untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Krebsbehandlung aufgrund seiner Kinase-Hemmeigenschaften.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung von Proteintyrosinkinasen aus. Sie bindet an die ATP-Bindungsstelle der Kinase und verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung stört die Signalwege, die an Zellwachstum und -proliferation beteiligt sind, was sie zu einem möglichen Kandidaten für die Krebstherapie macht.

Wissenschaftliche Forschungsanwendungen

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting protein tyrosine kinases, particularly the ErbB family of receptors.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibition properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Core Structural Similarities

Pyrimidine-4,6-diamines are a well-studied class of compounds due to their versatility in medicinal chemistry. The target compound shares its pyrimidine backbone with derivatives such as:

  • N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine (4b)
  • N4-Benzyl-N6-(4-methoxybenzyl)-2-methylthio-5-nitrosopyrimidine-4,6-diamine (6fc)
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Key structural differences lie in the substitution patterns:

  • N4 substituent : The target compound’s 4-(benzyloxy)-3-chlorophenyl group differs from 4-(trifluoromethoxy)phenyl (4b) and 2-fluorophenyl , impacting steric bulk and electronic effects.
  • C5 substituent: The morpholinoethoxy iminomethyl group contrasts with nitroso (6fc) or aminomethyl groups , altering redox stability and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Pyrimidine-4,6-diamines

Compound Molecular Weight LogP (Predicted) Key Substituents NMR Chemical Shift Anomalies (ppm)
Target Compound ~485.9 3.8 Benzyloxy-3-chlorophenyl, Morpholine C5-H: 8.2 (iminomethyl)
N4-(3-Morpholinopropyl)-N6-(4-TFM) ~430.3 4.1 Trifluoromethoxy, Morpholinopropyl N/A
6fc ~437.5 2.9 Benzyl, Methoxybenzyl, Nitroso C5-NO: 10.1
Compound in ~447.4 3.5 Fluorophenyl, Methoxyphenylaminomethyl C5-CH2NH: 4.3

Key Findings :

  • The morpholinoethoxy iminomethyl group in the target compound shows a distinctive C5-H proton shift at 8.2 ppm, attributed to conjugation with the imine moiety .
  • Nitroso-containing analogs (e.g., 6fc) exhibit higher reactivity in redox environments but reduced metabolic stability compared to the target compound’s iminomethyl group .
  • Fluorophenyl derivatives (e.g., ) display enhanced π-stacking interactions but lower solubility due to reduced polarity .

Table 2: Reaction Yields of Analogous Syntheses

Compound Key Step Yield (%) Reference
Target Compound C5 imination ~65* Estimated
4b Aniline substitution 72
6fc Nitroso formation 58

*Estimated based on analogous reactions.

Biologische Aktivität

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is a complex organic compound notable for its biological activity, particularly in the context of cancer research. This compound belongs to the class of pyrimidines and is characterized by its unique molecular structure, which includes a benzyloxy group, a chlorophenyl moiety, and a morpholin-4-yl ethoxy substituent. Its molecular formula is C24H27ClN6O3, with a molecular weight of approximately 483.0 g/mol .

Biological Activity

The primary biological activity of this compound is its role as an inhibitor of protein tyrosine kinases (PTKs), specifically targeting those in the ErbB family. These kinases are crucial in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in various cancers, making PTK inhibitors valuable therapeutic agents.

This compound exerts its effects by binding to the ATP-binding site of PTKs, thereby blocking their activity. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells. The specific interactions at the molecular level are critical for optimizing the compound's efficacy and selectivity against particular cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research has demonstrated that this compound shows significant inhibitory effects on various cancer cell lines. For instance, studies indicated that it effectively inhibited cell proliferation in breast cancer cell lines by targeting ErbB receptors .
  • Binding Affinity : Investigations into the binding affinity of this compound to ErbB kinases revealed that it possesses a high affinity for these targets, which correlates with its potency as an inhibitor. The structural features of the compound contribute to its ability to achieve this binding .
  • Comparative Analysis : In comparative studies with other known PTK inhibitors, this compound exhibited enhanced selectivity and reduced off-target effects, suggesting its potential as a more effective therapeutic agent .

Data Table: Summary of Biological Activity

Parameter Value
Molecular FormulaC24H27ClN6O3
Molecular Weight483.0 g/mol
Target KinasesErbB Family
Inhibition TypeCompetitive Inhibition
Cell Lines TestedBreast Cancer (MCF7), Lung Cancer
Binding Affinity (Kd)Low nanomolar range
SelectivityHigh against ErbB kinases

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this pyrimidine derivative, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

  • Substitution reactions : Introduce the benzyloxy-3-chlorophenyl group at the N4 position using nucleophilic aromatic substitution under reflux with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .
  • Imine formation : The (E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl group at C5 is formed via condensation between an aldehyde precursor and a hydroxylamine derivative. This step requires strict pH control (6.5–7.5) and anhydrous conditions to prevent side reactions .
  • Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the imine proton (CH=N) appears as a singlet near δ 8.2–8.5 ppm, while morpholine protons show multiplet splitting at δ 3.5–3.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with kinase targets?

  • Answer : Follow these steps:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known pyrimidine-based inhibitors .
  • Ligand preparation : Optimize the compound’s 3D conformation using tools like Open Babel, ensuring proper protonation states of the morpholine and imine groups .
  • Docking protocol : Use AutoDock Vina with a grid box covering the ATP-binding pocket. Validate docking poses by comparing with co-crystallized inhibitors (e.g., PDB ID: 1M17) .
  • Post-docking analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with kinase hinge residues) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Answer : Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzymatic assays) may arise from:

  • Membrane permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake limitations. A logP >3 suggests good permeability, but excessive hydrophobicity may reduce solubility .
  • Metabolic stability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .
  • Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to evaluate selectivity .

Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?

  • Answer : Focus on modifying three regions:

  • N4-aryl group : Replace the benzyloxy-3-chlorophenyl moiety with electron-deficient rings (e.g., 4-fluorophenyl) to enhance π-stacking in hydrophobic kinase pockets .
  • C5 imine linker : Test alternative linkers (e.g., hydrazone or oxime) to improve metabolic stability while retaining conformation .
  • Morpholine-ethoxy group : Introduce substituents on the morpholine ring (e.g., methyl groups) to optimize solubility and hydrogen-bonding potential .

Q. What experimental approaches address low yields in the final coupling step of synthesis?

  • Answer : Low yields (<40%) in imine formation may result from:

  • Steric hindrance : Use bulkier but less nucleophilic bases (e.g., DIPEA instead of Et₃N) to reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate the reaction .
  • In-situ monitoring : Employ ReactIR to track imine formation in real-time and adjust reagent stoichiometry dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.